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Introduction

Sulfo-Cy7.5 dicarboxylic acid is a water-soluble, near-infrared (NIR) fluorescent dye
possessing two carboxylic acid groups, making it a versatile tool for bioconjugation.[1][2][3][4]
Its fluorescence emission in the NIR spectrum (typically around 797 nm) allows for deep tissue
penetration with minimal autofluorescence, rendering it ideal for sensitive in vivo imaging and
other applications where high signal-to-noise ratios are crucial.[5][6]

The conjugation of Sulfo-Cy7.5 dicarboxylic acid to antibodies enables the creation of highly
specific probes for a multitude of applications, including:

« In Vivo Imaging: Tracking the biodistribution of therapeutic antibodies, visualizing tumors,
and monitoring disease progression.[5][6][7][8]

» Flow Cytometry: Identifying and quantifying specific cell populations with high sensitivity,
particularly in complex multicolor panels due to its emission in the far-red spectrum.[1][4][9]

» Fluorescence Microscopy: Visualizing the localization of target antigens in cells and tissues.

This document provides a detailed protocol for the conjugation of Sulfo-Cy7.5 dicarboxylic
acid to antibodies. The method involves a two-step process: the activation of the dye's
carboxylic acid groups using carbodiimide chemistry to form a more stable N-
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hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with the primary
amines of the antibody.[10][11]

Materials and Reagents

o Antibody of interest (purified, in an amine-free buffer)

o Sulfo-Cy7.5 dicarboxylic acid

» N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

e N-Hydroxysulfosuccinimide (Sulfo-NHS)

o Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[11]
o Conjugation Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Quenching Solution: 1 M Tris-HCI, pH 8.5

e Anhydrous Dimethylsulfoxide (DMSO)

¢ Purification column (e.g., Sephadex G-25 desalting column)

Spectrophotometer

Experimental Protocols

This protocol is a general guideline and may require optimization for specific antibodies and
applications.

Step 1: Activation of Sulfo-Cy7.5 Dicarboxylic Acid

This step involves the conversion of the carboxylic acid groups on the dye to amine-reactive
Sulfo-NHS esters.

e Prepare Reagents:

o Dissolve Sulfo-Cy7.5 dicarboxylic acid in anhydrous DMSO to a stock concentration of
10 mg/mL.
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o Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation
Buffer.

o Activation Reaction:

o In a microcentrifuge tube, combine Sulfo-Cy7.5 dicarboxylic acid, EDC, and Sulfo-NHS.
A recommended starting molar ratio is 1:1.5:1.5 (Dye:EDC:Sulfo-NHS).

o Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.
[11]

Activation of Sulfo-Cy7.5 dicarboxylic acid.

Step 2: Antibody Conjugation

This step involves the reaction of the activated Sulfo-Cy7.5 with the primary amines of the
antibody.

e Antibody Preparation:

o Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary
amines like Tris, the antibody must be purified by dialysis against PBS.

o Adjust the antibody concentration to 2-10 mg/mL.[3]
o Conjugation Reaction:

o Add the activated Sulfo-Cy7.5 solution to the antibody solution. A recommended starting
molar ratio of dye to antibody is 10:1 to 20:1 for initial experiments.[12]

o Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle
stirring.

e Quenching the Reaction:

o Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by
consuming any unreacted dye.

o Incubate for 15-30 minutes at room temperature.
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Antibody conjugation with activated Sulfo-Cy7.5.

Step 3: Purification of the Labeled Antibody

It is crucial to remove any unreacted dye from the labeled antibody.
e Column Preparation:

o Equilibrate a desalting column (e.g., Sephadex G-25) with PBS according to the
manufacturer's instructions.

 Purification:
o Apply the quenched reaction mixture to the column.

o Elute the conjugate with PBS. The labeled antibody will elute in the void volume as the first
colored band.

o Collect the fractions containing the labeled antibody.

Step 4: Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules per antibody,
must be determined.

e Spectrophotometric Measurement:

o Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the
absorbance maximum of Sulfo-Cy7.5 (approximately 778 nm).

o Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following
formula:

DOL = (A_max x €_protein) / ((A_280 - (A_max x CF)) x £_dye)
Where:

o A_max = Absorbance of the conjugate at ~778 nm.
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[e]

A_280 = Absorbance of the conjugate at 280 nm.

o

€_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M~*cm~1
for 19G).

o

€_dye = Molar extinction coefficient of Sulfo-Cy7.5 at its absorbance maximum (~222,000
M~icm~1).[13]

o

CF = Correction factor for the dye's absorbance at 280 nm (typically around 0.05 for
Cy7.5).[12]

Data Presentation

Recommended
Parameter Reference
Value/Range

Antibody Concentration 2-10 mg/mL [3]
Activation Buffer pH 6.0 [11]
Conjugation Buffer pH 7.2-85 [12]

] ) 5:1 to 20:1 (for initial
Molar Ratio (Dye:Antibody) o [31[12]
optimization)

Optimal DOL (In Vivo Imaging) 2-4 [12]
Optimal DOL (General) 2-8 [14]
Sulfo-Cy7.5 Absorbance Max ~778 nm [13]
Sulfo-Cy7.5 Emission Max ~797 nm [13]

Application Example: In Vivo Tumor Imaging

Antibodies labeled with Sulfo-Cy7.5 can be used to non-invasively visualize tumors that
express the target antigen. For instance, an anti-HER2 antibody conjugated to Sulfo-Cy7.5 can
be used to image HER2-positive breast cancer xenografts in mice.[5]

Workflow for in vivo tumor imaging.
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Troubleshooting

Issue Possible Cause Suggested Solution

] _ - Concentrate the antibody to
- Low antibody concentration-
_ >2 mg/mL- Use fresh
Inactive dye or reagents-
Low DOL ] ] ] reagents- Perform buffer

Presence of primary amines in _ _

. exchange of the antibody into
the antibody buffer )

an amine-free buffer

] ] - Optimize the dye-to-antibody
- High DOL causing non- ) )
) ) o ratio to achieve a lower DOL-
High Background Signal specific binding- Incomplete o
Ensure thorough purification of
removal of free dye ]
the conjugate

- High DOL leading to

. . e , - Reduce the dye-to-antibody
Loss of Antibody Activity modification of the antigen-

o ) molar ratio during conjugation
binding site

Storage

Store the labeled antibody at 4°C, protected from light. For long-term storage, it is
recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C. Avoid
repeated freeze-thaw cycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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